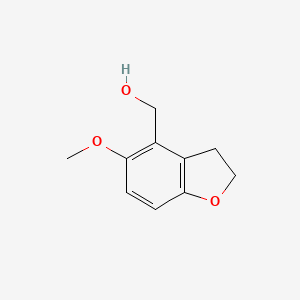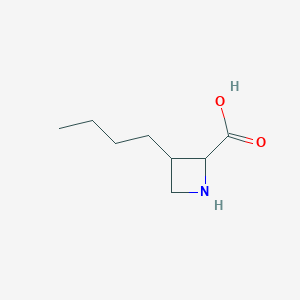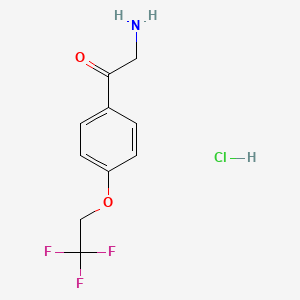![molecular formula C21H19NO B12862407 5-[3-(Benzyloxy)phenyl]indoline](/img/structure/B12862407.png)
5-[3-(Benzyloxy)phenyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(Benzyloxy)phenyl]indoline is an organic compound that belongs to the indoline family, characterized by the presence of an indoline core structure substituted with a benzyloxy group at the 3-position of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Benzyloxy)phenyl]indoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoanisole and indoline.
Formation of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where 3-bromoanisole reacts with benzyl alcohol in the presence of a base like potassium carbonate.
Coupling Reaction: The benzyloxy-substituted phenyl ring is then coupled with indoline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and catalyst loading to ensure high yield and purity.
Continuous Flow Synthesis: Utilizing continuous flow reactors can enhance the efficiency and safety of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-[3-(Benzyloxy)phenyl]indoline can undergo various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form indole derivatives.
Reduction: The benzyloxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Indole derivatives with potential biological activity.
Reduction: Hydroxy-substituted indoline derivatives.
Substitution: Various substituted phenylindoline compounds.
Applications De Recherche Scientifique
5-[3-(Benzyloxy)phenyl]indoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5-[3-(Benzyloxy)phenyl]indoline involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group enhances its binding affinity and specificity towards these targets, modulating various biological pathways. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparaison Avec Des Composés Similaires
5-Phenylindoline: Lacks the benzyloxy group, resulting in different chemical properties and biological activities.
5-[3-(Methoxy)phenyl]indoline: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
Uniqueness: 5-[3-(Benzyloxy)phenyl]indoline is unique due to the presence of the benzyloxy group, which imparts distinct chemical reactivity and enhances its potential for biological interactions. This makes it a valuable compound for developing novel therapeutic agents and advanced materials.
Propriétés
Formule moléculaire |
C21H19NO |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
5-(3-phenylmethoxyphenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C21H19NO/c1-2-5-16(6-3-1)15-23-20-8-4-7-17(14-20)18-9-10-21-19(13-18)11-12-22-21/h1-10,13-14,22H,11-12,15H2 |
Clé InChI |
IGAXHTNXHZIRMU-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B12862330.png)


![4-(Benzyloxy)-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862342.png)
![2-(Difluoromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12862349.png)
![1-Bicyclo[2.1.1]hexanylmethanamine](/img/structure/B12862351.png)
![2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12862357.png)

![2-Bromo-5-(difluoromethyl)benzo[d]oxazole](/img/no-structure.png)

![(3AR,5S,6S,6aR)-5-((S)-2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12862405.png)

